molecular formula C22H30O8 B12094182 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol

Cat. No.: B12094182
M. Wt: 422.5 g/mol
InChI Key: XTRARZPRFYUCGZ-UHFFFAOYSA-N
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Description

5,5’-Dimethoxysecoisolariciresinol is a lignan, a type of phenylpropanoid, which can be isolated from the twigs of Cinnamomum cassia . This compound is known for its potential biological activities and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Dimethoxysecoisolariciresinol can be synthesized through the reduction of syringaresinol to 5,5’-dimethoxylariciresinol, which is then further reduced to 5,5’-dimethoxysecoisolariciresinol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and solvent conditions.

Industrial Production Methods

. The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethoxysecoisolariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: As mentioned, it can be synthesized through reduction reactions.

    Substitution: It can undergo substitution reactions where methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of 5,5’-Dimethoxysecoisolariciresinol, such as quinones from oxidation and different substituted lignans from substitution reactions.

Mechanism of Action

The mechanism of action of 5,5’-Dimethoxysecoisolariciresinol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dimethoxysecoisolariciresinol is unique due to its specific methoxy substitutions, which contribute to its distinct chemical and biological properties. Its ability to be isolated from natural sources like Cinnamomum cassia also adds to its uniqueness .

Properties

IUPAC Name

2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRARZPRFYUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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